molecular formula C5H7BrO2 B13775725 3-Bromo-4-methoxy-3-buten-2-one

3-Bromo-4-methoxy-3-buten-2-one

Katalognummer: B13775725
Molekulargewicht: 179.01 g/mol
InChI-Schlüssel: XLKLSWJVKFKHAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-methoxy-3-buten-2-one is an organic compound with the molecular formula C₅H₇BrO₂. It is a brominated derivative of 4-methoxy-3-buten-2-one and is known for its reactivity and utility in various chemical reactions. This compound is used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-3-buten-2-one typically involves the bromination of 4-methoxy-3-buten-2-one. One common method is the reaction of 4-methoxy-3-buten-2-one with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methoxy-3-buten-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methoxy-3-buten-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methoxy-3-buten-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution and addition reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-3-buten-2-one: A non-brominated analog with similar reactivity but different applications.

    3-Chloro-4-methoxy-3-buten-2-one: A chlorinated analog with different reactivity and applications.

    3-Iodo-4-methoxy-3-buten-2-one: An iodinated analog with unique properties and uses.

Uniqueness

3-Bromo-4-methoxy-3-buten-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific chemical transformations. Its versatility in undergoing various reactions makes it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C5H7BrO2

Molekulargewicht

179.01 g/mol

IUPAC-Name

3-bromo-4-methoxybut-3-en-2-one

InChI

InChI=1S/C5H7BrO2/c1-4(7)5(6)3-8-2/h3H,1-2H3

InChI-Schlüssel

XLKLSWJVKFKHAE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=COC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.